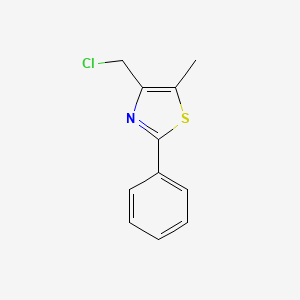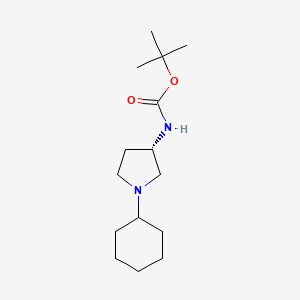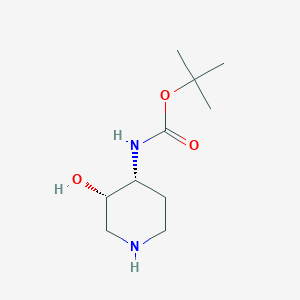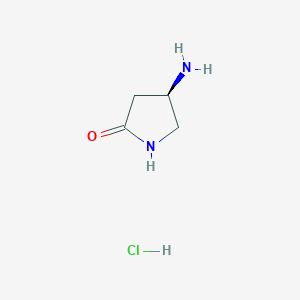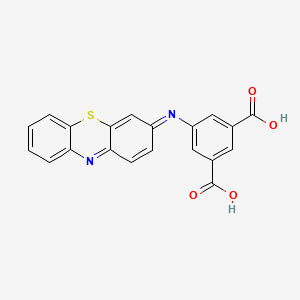
5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic Acid
概要
説明
5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic acid, also known as PTZ-dicarboxylic acid, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of phenothiazine, a heterocyclic compound that has been widely used in medicine and biology. PTZ-dicarboxylic acid has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions of research.
作用機序
The mechanism of action of 5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic Acidylic acid is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. It has been shown to increase the activity of superoxide dismutase (SOD) and catalase, two important antioxidant enzymes. It has also been shown to decrease the levels of malondialdehyde (MDA), a marker of oxidative stress.
生化学的および生理学的効果
5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic Acidylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic Acidylic acid in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, making it a cost-effective option for research. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research related to 5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic Acidylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and more research is needed to determine its potential therapeutic effects in humans. Another area of interest is its potential use in photodynamic therapy for cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and more research is needed to determine its efficacy in humans. Finally, more research is needed to fully understand its mechanism of action and potential side effects, which will be important for its future use in medicine and biology.
In conclusion, 5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic Acidylic acid is a promising compound that has shown potential applications in various fields of scientific research. Its low toxicity, high stability, and cost-effective synthesis make it an attractive option for research. Further studies are needed to fully understand its mechanism of action, potential therapeutic effects, and limitations.
科学的研究の応用
5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic Acidylic acid has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor properties. It has been used in studies related to the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in photodynamic therapy, a treatment that uses light and a photosensitizer to destroy cancer cells.
特性
IUPAC Name |
5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4S/c23-19(24)11-7-12(20(25)26)9-14(8-11)21-13-5-6-16-18(10-13)27-17-4-2-1-3-15(17)22-16/h1-10H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUHFIMIYXLIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=NC4=CC(=CC(=C4)C(=O)O)C(=O)O)C=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic Acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


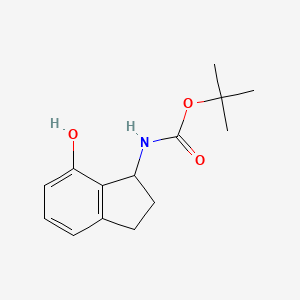
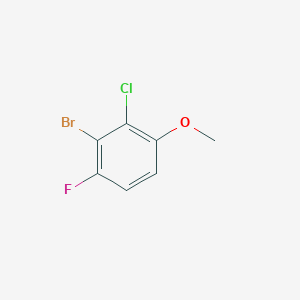
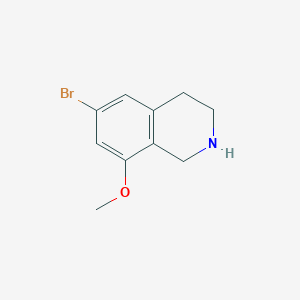

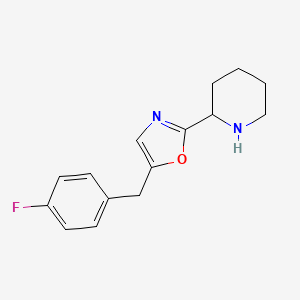
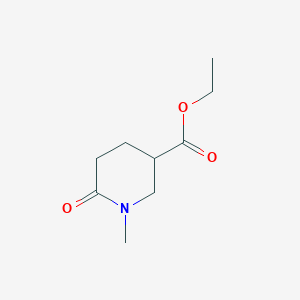

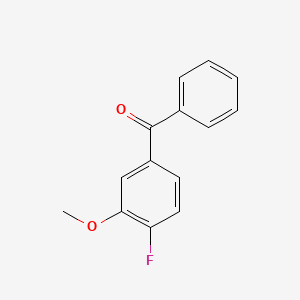
![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)
